molecular formula C9H6FNO3 B8462898 5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID

5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID

Cat. No.: B8462898
M. Wt: 195.15 g/mol
InChI Key: DHLRZZROPUQGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID is an organic compound with the molecular formula C9H6FNO3. It is a derivative of benzoic acid, characterized by the presence of a cyano group (–CN), a fluoro group (–F), and a methoxy group (–OCH3) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Starting with 4-fluoro-2-methoxybenzoic acid, the compound undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization: The amino group is converted to a diazonium salt.

    Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the cyano group.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the cyano and fluoro groups, the compound can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine group.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2) and Lewis acids (e.g., AlCl3).

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated derivatives.

    Nucleophilic Substitution: Products include substituted benzoic acids.

    Reduction: Products include aminobenzoic acids.

Scientific Research Applications

5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the cyano and fluoro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methoxybenzoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.

    5-Cyano-2-methoxybenzoic acid: Lacks the fluoro group, affecting its electronic properties and reactivity.

    4-Cyano-2-fluorobenzoic acid: Lacks the methoxy group, influencing its solubility and reactivity.

Uniqueness

5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID is unique due to the combination of the cyano, fluoro, and methoxy groups on the benzene ring. This unique combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C9H6FNO3

Molecular Weight

195.15 g/mol

IUPAC Name

5-cyano-4-fluoro-2-methoxybenzoic acid

InChI

InChI=1S/C9H6FNO3/c1-14-8-3-7(10)5(4-11)2-6(8)9(12)13/h2-3H,1H3,(H,12,13)

InChI Key

DHLRZZROPUQGLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)C#N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirring suspension of 5-cyano-4-fluoro-2-methoxy-benzoic acid methyl ester (2.98 g, 14.25 mmol) in ethanol (30 mL, 0.5 M) was treated with 1.25 M NaOH (68 mL, 85.5 mmol). Within 10 minutes, the solution was clear and by TLC, all of the starting material was consumed. The solution was concentrated and then treated with 2N HCl until the pH was 1. The white precipitate formed was collected by suction filtration, dissolved in dioxane, and was washed with aq saturated NaCl. The organic layer was dried over Na2SO4, filtered and concentrated to afford 5-cyano-4-fluoro-2-methoxy-benzoic acid (1.9 g, 70%) as a white solid. Rf=0.34 (20% methanol in dichloromethane); 1H NMR (CDCl3, 300 MHz) δ 8.13 (d, J=8.1 Hz, 1 H), 7.36 (d, J=12.0 Hz, 1 H), 3.90 (s, 3 H).
Name
5-cyano-4-fluoro-2-methoxy-benzoic acid methyl ester
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
68 mL
Type
reactant
Reaction Step Two

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